Pyrimidine, 2-(1,1-dimethylethyl)-

Beschreibung

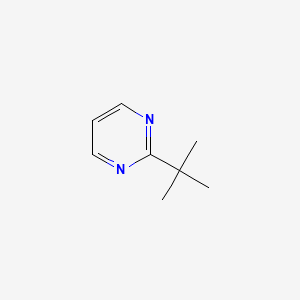

Pyrimidine, 2-(1,1-dimethylethyl)-, also known as 4,6-dichloro-2-tert-butylpyrimidine (CAS: 3978-81-2), is a substituted pyrimidine derivative with the molecular formula C₈H₁₁Cl₂N₂ and a molecular weight of 206.09 g/mol . This compound features a pyrimidine ring substituted with a bulky tert-butyl group at the 2-position and chlorine atoms at the 4- and 6-positions. Its structural uniqueness confers distinct physicochemical properties, including enhanced lipophilicity due to the tert-butyl group and electrophilicity from the electron-withdrawing chlorine substituents .

Synthetically, 2-tert-butylpyrimidine derivatives are often prepared via refluxing precursors with phosphoryl chloride (POCl₃), as demonstrated in the synthesis of 2-substituted pyrimidines . The compound has shown relevance in coordination chemistry, serving as a ligand for metal complexes, and exhibits antimicrobial activity, particularly against bacterial and fungal strains .

Eigenschaften

CAS-Nummer |

61319-99-1 |

|---|---|

Molekularformel |

C8H12N2 |

Molekulargewicht |

136.19 g/mol |

IUPAC-Name |

2-tert-butylpyrimidine |

InChI |

InChI=1S/C8H12N2/c1-8(2,3)7-9-5-4-6-10-7/h4-6H,1-3H3 |

InChI-Schlüssel |

PXEJBTJCBLQUKS-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=NC=CC=N1 |

Kanonische SMILES |

CC(C)(C)C1=NC=CC=N1 |

Andere CAS-Nummern |

61319-99-1 |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. For instance, certain substituted pyrimidines have demonstrated significant inhibition of COX-2 activity, which is crucial for inflammatory responses. One study reported that specific pyrimidine derivatives exhibited IC50 values comparable to the standard anti-inflammatory drug celecoxib, indicating strong potential for therapeutic use in inflammatory diseases .

Bone Anabolic Agents

A notable application of pyrimidine derivatives is in promoting bone formation. A study designed and synthesized a series of pyrimidine compounds that were evaluated for their osteogenic potential. The most effective compound, identified as N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (18a), was found to stimulate bone formation through activation of the BMP2/SMAD1 signaling pathway at low concentrations . This suggests a promising avenue for developing treatments for osteoporosis and other bone-related conditions.

Antimicrobial Properties

Pyrimidines have also been explored for their antimicrobial activities. Various derivatives have shown efficacy against a range of pathogens, including bacteria and fungi. For example, some pyrimidine compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and antifungal activity against Candida albicans, making them candidates for new antimicrobial therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of pyrimidine derivatives is crucial for optimizing their pharmacological properties. Modifications at various positions on the pyrimidine ring can enhance biological activity and selectivity towards specific targets. For instance, substituents at positions 2, 4, and 6 have been systematically varied to assess their impact on anti-inflammatory and antimicrobial activities .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Steric and Electronic Effects

- The chlorine atoms increase electrophilicity, favoring nucleophilic substitution reactions .

- 2-Thioxo and 2-Methylthio Derivatives : Sulfur-containing substituents (e.g., thioxo, methylthio) improve hydrogen-bonding capacity and metal coordination, contributing to antimicrobial and antifungal activities .

- Dihydropyrimidin-2(1H)-one (DHPM) : The saturated ring reduces aromaticity, increasing conformational flexibility and enabling interactions with biological targets like calcium channels .

Key Research Findings

Coordination Chemistry: 4,6-Dichloro-2-tert-butylpyrimidine forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), leveraging its chlorine and nitrogen atoms for chelation. This property is less pronounced in sulfur-substituted analogs .

Structure-Activity Relationships (SAR) :

- Chlorine atoms at the 4- and 6-positions enhance electrophilicity but reduce solubility in polar solvents.

- Replacing chlorine with methylthio groups improves solubility and antifungal efficacy .

Thermodynamic Stability : Crystallographic studies reveal that tert-butyl-substituted pyrimidines exhibit stronger C–H···π interactions and higher melting points compared to alkyl-substituted analogs .

Vorbereitungsmethoden

Condensation Reactions for Pyrimidine Ring Formation

A primary and classical approach to synthesizing 2-substituted pyrimidines involves condensation reactions between dielectrophilic compounds containing three-carbon chains with carbonyl, ester, or nitrile functionalities and dinucleophilic components bearing the N-C-N moiety, such as guanidine derivatives.

- Key Reaction : Condensation of β-dicarbonyl compounds (β-ketoesters, β-ketonitriles, acid chlorides) with guanidine or substituted guanidines leads to the formation of 2-aminopyrimidines, which can be further functionalized at the 2-position.

- Reaction Conditions : Typically performed in polar solvents with heating (around 100 °C for 5–8 hours) or by fusion techniques.

- Yield Range : High yields between 60–95% depending on substituents and reaction optimization.

- Advancements : Ultrasound-assisted cyclization reduces reaction time to 30 minutes at lower temperatures (60–70 °C) with comparable yields, enhancing efficiency and energy savings.

- Base Selection : Strong bases such as sodium ethoxide (NaOC2H5) or milder bases like sodium carbonate (Na2CO3) influence the cyclization efficiency and product yields.

| Parameter | Conventional Method | Ultrasound-Assisted Method |

|---|---|---|

| Temperature | ~100 °C | 60–70 °C |

| Reaction Time | 5–8 hours | 30 minutes |

| Base Used | NaOC2H5, NaOH, Na2CO3 | NaOC2H5, Na2CO3 |

| Yield | 60–95% | Comparable to conventional |

This method is adaptable for introducing bulky substituents such as the 1,1-dimethylethyl group at the 2-position by selecting appropriate β-dicarbonyl precursors or guanidine derivatives.

Cyclization Using Guanidine Hydrochloride and Chalcones

Another effective synthetic route involves the cyclization of chalcones with guanidine hydrochloride under basic reflux conditions.

- Procedure : Reaction of chalcone derivatives with guanidine hydrochloride in ethanol under reflux for 24–48 hours yields 2-substituted pyrimidines.

- Yields : Moderate to good yields (46–69%) depending on the electronic nature of substituents on the aromatic rings.

- Substitution Versatility : This method allows for diverse substitution at positions 2, 4, 5, and 6 of the pyrimidine ring, facilitating the introduction of bulky alkyl groups like 1,1-dimethylethyl.

- Post-synthesis Modifications : The 2-amino group can be further acylated with various acyl chlorides to produce amides with tailored biological activity.

| Entry | Starting Material | Product Yield (%) | Notes |

|---|---|---|---|

| 5a | 2,4,5-trimethoxy chalcone | 51–58 | Electron-rich environment |

| 5d-5h | Various substituted chalcones | 46–69 | Substituent effects studied |

This approach is valuable for preparing biologically active derivatives with bulky 2-substituents through subsequent functional group transformations.

One-Pot Multicomponent Reactions (MCR) Under Solvent-Free Conditions

Recent green chemistry advances have introduced solvent-free, catalyst-free one-pot three-component reactions for pyrimidine derivatives, which can be adapted for compounds like Pyrimidine, 2-(1,1-dimethylethyl)-.

- Reactants : Benzaldehyde derivatives, active methylene compounds (e.g., ethyl acetoacetate), and 2-aminobenzothiazole analogs.

- Conditions : Heating at 60 °C for 3–5 hours without solvents or catalysts.

- Advantages : High bond-forming efficiency, environmentally benign, simplified purification by washing and filtration.

- Yields : Moderate to good (60–72%) with high purity.

- Mechanism : Proposed to proceed via condensation and annulation steps forming the pyrimidine ring system efficiently.

| Entry | Benzaldehyde Derivative | Active Methylene Compound | Product Yield (%) | Reaction Time (hr) |

|---|---|---|---|---|

| 6a-e | Various substituted | Ethyl acetoacetate | 60–72 | 3–5 |

Although this method is specifically reported for pyrimido[2,1-b]benzothiazole derivatives, the principles of solvent-free, multicomponent pyrimidine synthesis can be extended to other 2-substituted pyrimidines, including those with bulky alkyl groups at position 2.

Summary Table of Preparation Methods for Pyrimidine, 2-(1,1-dimethylethyl)-

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|

| Condensation with β-dicarbonyls | Guanidine or substituted guanidines | Polar solvent, 100 °C, 5–8 h | 60–95 | High yield, well-established | Ultrasound reduces time & temp |

| Cyclization with Chalcones | Chalcones + Guanidine hydrochloride | Reflux in ethanol, 24–48 h | 46–69 | Versatile substitution | Allows post-synthesis modifications |

| One-pot MCR solvent-free | Benzaldehyde + active methylene + amine | 60 °C, solvent-free, 3–5 h | 60–72 | Green chemistry, easy purification | Adaptable to various derivatives |

Detailed Research Findings

- The choice of base and molar ratios critically influences the cyclization efficiency in condensation methods. For example, a 1:1 molar ratio of base to substrate often yields optimal results.

- Ultrasound-assisted synthesis significantly lowers energy consumption and reaction time without compromising yield or purity.

- Structural modifications at the 2-position, including bulky groups like 1,1-dimethylethyl, can be introduced either during ring formation or via post-cyclization functionalization.

- Green chemistry approaches such as solvent-free multicomponent reactions are gaining prominence for sustainable pyrimidine synthesis.

- Biological evaluation studies confirm that substitution patterns influence activity, highlighting the importance of precise synthetic control.

Q & A

Q. What are the most efficient synthetic routes for 2-(1,1-dimethylethyl)pyrimidine derivatives, and how can their yields be optimized?

The synthesis of 2-tert-butylpyrimidine derivatives often involves nucleophilic substitution or cyclocondensation reactions. For example, the Biginelli reaction is a classical method for pyrimidine synthesis, utilizing aldehydes, β-keto esters, and urea under acidic conditions . To optimize yields, researchers should consider solvent choice (e.g., ethanol or acetonitrile), catalyst loading (e.g., HCl or Lewis acids), and temperature control (reflux conditions at 80–100°C). Evidence from the Oriental Journal of Chemistry highlights the need for environmentally friendly protocols, such as microwave-assisted synthesis, which reduces reaction times and improves purity . For tert-butyl-substituted derivatives, tert-butylamine or tert-butyl halides can be employed as alkylating agents, with careful monitoring of steric hindrance effects .

Q. How should researchers characterize the structural and spectral properties of 2-(1,1-dimethylethyl)pyrimidine?

Key characterization methods include:

- Mass Spectrometry (MS): NIST-standardized GC/MS (e.g., HP-GC/MS/IRD) provides molecular ion peaks and fragmentation patterns to confirm the molecular weight (e.g., C₈H₁₁Cl₃N₂, MW 239.529) .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve tert-butyl group signals (e.g., δ 1.3 ppm for nine equivalent protons) and pyrimidine ring protons (δ 8.5–9.0 ppm for aromatic protons) .

- X-ray Crystallography: Single-crystal studies, as demonstrated for similar pyrimidine derivatives, validate bond angles and spatial arrangements (e.g., mean C–C bond length 1.39 Å) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of 2-(1,1-dimethylethyl)pyrimidine derivatives for biological applications?

SAR studies should focus on modifying the pyrimidine ring and tert-butyl group to enhance bioactivity. For example:

- Antimicrobial Activity: Introducing electron-withdrawing groups (e.g., Cl at C4/C6) improves interactions with bacterial enzymes, as shown in derivatives with MIC values <10 µg/mL against S. aureus .

- CNS Targeting: Derivatives like BW619C89 (a pyrimidine analog) exhibit blood-brain barrier penetration, suggesting tert-butyl groups may reduce polarity and enhance lipid solubility .

- Computational Docking: Molecular docking with targets like dihydrofolate reductase (DHFR) can predict binding affinities. Use software like AutoDock Vina to model interactions between the tert-butyl moiety and hydrophobic enzyme pockets .

Q. What experimental strategies resolve contradictions in reported biological data for 2-(1,1-dimethylethyl)pyrimidine derivatives?

Discrepancies in bioactivity data often arise from impurities or divergent assay conditions. To address this:

- Purity Validation: Employ HPLC (≥99% purity) and elemental analysis (e.g., C, H, N within 0.4% of theoretical values) to confirm compound integrity .

- Standardized Assays: Replicate studies under controlled conditions (e.g., fixed pH, temperature, and cell lines). For example, in vitro cytotoxicity assays using MTT should specify serum concentration and incubation time .

- Meta-Analysis: Cross-reference data from primary sources (e.g., Iranian Journal of Pharmaceutical Research) and exclude studies with inadequate characterization .

Q. How can computational methods predict the physicochemical properties and reactivity of 2-(1,1-dimethylethyl)pyrimidine?

- DFT Calculations: Density Functional Theory (e.g., B3LYP/6-311+G(d,p)) predicts electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites .

- Solubility LogP: Tools like ACD/Labs or ChemAxon estimate logP values (~2.5 for tert-butylpyrimidine), guiding solvent selection for solubility tests .

- Reactivity Pathways: Simulate reaction mechanisms (e.g., SNAr at C2/C4 positions) using Gaussian or ORCA software to identify intermediates and transition states .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing 2-(1,1-dimethylethyl)pyrimidine derivatives?

- Stepwise Documentation: Record reaction parameters (e.g., molar ratios, cooling rates) and purification steps (e.g., column chromatography with silica gel, eluent ratios) .

- Hazard Mitigation: Follow Safety Data Sheets (SDS) for handling tert-butyl halides (e.g., use fume hoods, PPE) and neutralize waste with 10% sodium bicarbonate .

Q. How do steric effects from the tert-butyl group influence reaction kinetics in pyrimidine derivatives?

The bulky tert-butyl group slows nucleophilic substitution at adjacent positions due to steric hindrance. Kinetic studies (e.g., monitoring via TLC or in situ IR) reveal prolonged reaction times for C4 substitutions compared to unsubstituted pyrimidines . Strategies to mitigate this include using polar aprotic solvents (e.g., DMF) or elevated temperatures (100–120°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.